6-Methylpyridine-3-carboxamidine

Description

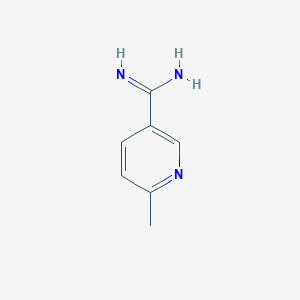

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-5-2-3-6(4-10-5)7(8)9/h2-4H,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLMEHNMGUDFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551742 | |

| Record name | 6-Methylpyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201937-20-4 | |

| Record name | 6-Methylpyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 6-Methylpyridine-3-carboxamidine and its Analogue, 6-Methylpyridine-3-carboxamide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental data for the chemical properties, synthesis, or biological activity of 6-Methylpyridine-3-carboxamidine . The following guide provides a comprehensive overview of the closely related and well-documented analogue, 6-Methylpyridine-3-carboxamide , and discusses general principles applicable to the synthesis and potential biological significance of the target compound.

Core Compound: 6-Methylpyridine-3-carboxamide

6-Methylpyridine-3-carboxamide, also known as 6-methylnicotinamide, is a readily available chemical intermediate. Its properties are well-characterized, making it a crucial starting point for the potential synthesis of this compound.

Chemical Properties of 6-Methylpyridine-3-carboxamide

A summary of the key chemical and physical properties of 6-Methylpyridine-3-carboxamide is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-Methylpyridine-3-carboxamide | [1][2] |

| Synonyms | 2-Methylpyridine-5-carboxamide, 6-Methylnicotinamide | [1][2] |

| CAS Number | 6960-22-1 | [1][3] |

| Molecular Formula | C₇H₈N₂O | [1][3] |

| Molecular Weight | 136.15 g/mol | [1] |

| Melting Point | 197-199 °C | [1] |

| Boiling Point | 289.4±28.0 °C (Predicted) | |

| Solubility | Soluble in water (50 mg/mL) | [1] |

| pKa | 15.04±0.50 (Predicted) | |

| Appearance | Pale Beige to Pale Orange Solid |

Experimental Data for 6-Methylpyridine-3-carboxamide

While specific experimental protocols for this compound are unavailable, the analytical characterization of the carboxamide is documented. Researchers synthesizing the carboxamidine would likely employ similar techniques for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Synthesis of Pyridine Carboxamidines: A General Overview

The conversion of a carboxamide to a carboxamidine is a known chemical transformation. While a specific protocol for this compound is not available, a general synthetic approach can be proposed based on established methodologies.

Potential Synthetic Pathway

A common method for the synthesis of carboxamidines from carboxamides involves a two-step process: activation of the amide carbonyl group followed by reaction with an amine.

General Experimental Protocol for Carboxamidine Synthesis

-

Activation of the Carboxamide: The starting carboxamide (e.g., 6-Methylpyridine-3-carboxamide) is treated with a dehydrating/activating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent (e.g., dichloromethane, chloroform) to form an imidoyl chloride intermediate. This reaction is typically performed at reduced temperatures.

-

Amination: The activated intermediate is then reacted in situ with a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt (e.g., ammonium chloride), to yield the desired carboxamidine. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a basic solution. The product is then extracted into an organic solvent, dried, and purified using column chromatography or recrystallization to afford the pure carboxamidine, often as a hydrochloride salt.

Biological Significance and Drug Development Context

Pyridine-based structures are prevalent in a wide range of pharmaceuticals due to their ability to engage in various biological interactions. Pyridine derivatives have been investigated for a multitude of therapeutic applications, including as antimicrobial and antiviral agents.

The Carboxamidine Group in Medicinal Chemistry

The carboxamidine functional group is of significant interest in drug design. It is often employed as a bioisosteric replacement for the carboxamide group. Bioisosterism is a strategy used to modify a lead compound's properties while retaining its biological activity by replacing a functional group with another that has similar steric and electronic characteristics.

The replacement of a carboxamide with a carboxamidine can lead to:

-

Increased Basicity: Carboxamidines are more basic than carboxamides, which can influence salt formation and pharmacokinetic properties.

-

Enhanced Hydrogen Bonding: The carboxamidine group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets.

-

Modulated Lipophilicity: This substitution can alter the compound's solubility and ability to cross cell membranes.

-

Improved Metabolic Stability: In some cases, the carboxamidine moiety may be less susceptible to enzymatic degradation compared to the carboxamide.

Given the diverse biological activities of pyridine derivatives, it is plausible that this compound could be a target for synthesis and evaluation in drug discovery programs.

Conclusion

While direct experimental data on this compound is not currently available in the public domain, this guide provides a solid foundation for researchers interested in this compound. By leveraging the known properties and chemistry of its close analogue, 6-Methylpyridine-3-carboxamide, and applying established synthetic methodologies for carboxamidine formation, the synthesis and characterization of this novel compound are achievable. Furthermore, the principles of bioisosterism suggest that this compound could possess interesting biological properties worthy of investigation in the context of drug development. Future research is required to synthesize and characterize this compound and to explore its potential therapeutic applications.

References

Technical Guide: Elucidation of the Structure of 6-Methylpyridine-3-carboxamidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Methylpyridine-3-carboxamide, a derivative of nicotinamide (Vitamin B3), is a molecule of interest in biochemical and pharmaceutical research. Its structural similarity to nicotinamide suggests potential roles in various biological processes. Accurate structural elucidation is the cornerstone of understanding its chemical properties, reactivity, and biological function. This document serves as a technical resource for researchers engaged in the synthesis, identification, and application of this compound.

Physicochemical and Spectroscopic Data

The structural and physical properties of 6-methylpyridine-3-carboxamide are summarized below. It is important to note that while some physical data is well-documented, a complete set of experimental spectroscopic data is not consistently available across public databases. The spectral data presented here is a combination of reported values and predicted characteristics based on the molecular structure.

| Property | Value | Reference(s) |

| IUPAC Name | 6-methylpyridine-3-carboxamide | [1] |

| Synonyms | 6-Methylnicotinamide, 2-Methylpyridine-5-carboxamide | |

| CAS Number | 6960-22-1 | [2] |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | |

| Melting Point | 197-199 °C | |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted: ~8.8 ppm (s, 1H, H2), ~8.1 ppm (dd, 1H, H4), ~7.8 ppm (br s, 1H, NH), ~7.4 ppm (br s, 1H, NH), ~7.3 ppm (d, 1H, H5), ~2.5 ppm (s, 3H, CH₃) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted: ~167 ppm (C=O), ~157 ppm (C6), ~148 ppm (C2), ~137 ppm (C4), ~129 ppm (C3), ~123 ppm (C5), ~24 ppm (CH₃) | |

| Mass Spectrum (EI) | Expected m/z: 136 (M⁺), 120, 93, 66 | |

| Infrared (IR) Spectrum (KBr) | Expected peaks (cm⁻¹): 3350-3150 (N-H stretch), 3050-3000 (Ar C-H stretch), 1680 (C=O stretch, Amide I), 1600-1450 (C=C and C=N stretch), 1400 (N-H bend, Amide II) |

Experimental Protocols

Synthesis of 6-Methylpyridine-3-carboxamide

A plausible synthetic route to 6-methylpyridine-3-carboxamide involves the amidation of a 6-methylnicotinic acid derivative, such as the corresponding methyl ester.

Step 1: Esterification of 6-Methylnicotinic Acid

-

Suspend 6-methylnicotinic acid (1.0 eq) in methanol (10 volumes).

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-methylnicotinate.[3][4]

Step 2: Amidation of Methyl 6-Methylnicotinate

-

Dissolve methyl 6-methylnicotinate (1.0 eq) in a saturated solution of ammonia in methanol.

-

Transfer the solution to a sealed pressure vessel.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature and carefully vent.

-

Concentrate the mixture under reduced pressure to obtain the crude product.

-

Purify the crude 6-methylpyridine-3-carboxamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.

3.2.2 Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) mass spectrometry.

-

Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile.

-

Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500 amu.

3.2.3 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Analysis: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[5]

Structural Elucidation Workflow and Diagrams

The logical process for the structural elucidation of 6-methylpyridine-3-carboxamide is depicted in the following workflow diagram.

Caption: Workflow for the Synthesis and Structural Elucidation of 6-Methylpyridine-3-carboxamide.

Biological Significance and Potential Pathways

6-Methylnicotinamide is recognized as an endogenous metabolite.[6][7] Its presence in biological systems suggests a role in metabolic pathways, potentially related to nicotinamide and NAD⁺ metabolism. Research has indicated that fluctuations in the levels of 6-methylnicotinamide may be associated with certain physiological and pathological states. For instance, an increase in 6-methylnicotinamide has been observed in the acute stages of intracerebral hemorrhage in animal models, where it is suggested to exacerbate neurological damage.[6][7]

The compound is also explored for its potential as an antioxidant and its role in various enzymatic reactions.[8] Its ability to modulate biological pathways makes it a subject of interest in research related to neurodegenerative diseases and metabolic disorders.[8]

Caption: Potential Metabolic Context and Biological Roles of 6-Methylnicotinamide.

Conclusion

The structural elucidation of 6-methylpyridine-3-carboxamide relies on a combination of chemical synthesis and spectroscopic analysis. While a definitive and publicly available set of experimental spectra is currently lacking, the expected analytical data, derived from its molecular structure, provides a solid foundation for its identification. The outlined synthetic and analytical protocols offer a clear path for researchers to produce and characterize this compound. Further investigation into its biological activities is warranted to fully understand its physiological roles and therapeutic potential.

References

- 1. 6-Methylnicotinamide | C7H8N2O | CID 96351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 6-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. chemimpex.com [chemimpex.com]

6-Methylpyridine-3-carboxamidine CAS number 6960-22-1

Technical Note on CAS Number 6960-22-1

An important clarification regarding the chemical identity of CAS number 6960-22-1 is necessary. While the request specified "6-Methylpyridine-3-carboxamidine," extensive database searches have revealed that CAS number 6960-22-1 is authoritatively assigned to the compound 6-Methylpyridine-3-carboxamide .[1][2][3][4][5] These two compounds are structurally distinct, differing in the functional group attached to the pyridine ring.

Due to a lack of available scientific literature and data for "this compound," this document will proceed to summarize the available technical information for 6-Methylpyridine-3-carboxamide . It is important to note that the biological and chemical properties of these two compounds would be significantly different.

In-depth Technical Guide: 6-Methylpyridine-3-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information pertains to 6-Methylpyridine-3-carboxamide. No verifiable experimental protocols, signaling pathways, or in-depth biological studies directly involving this specific compound were identified in the available literature. The information presented is based on supplier data and general knowledge of related pyridine carboxamide compounds.

Chemical and Physical Properties

6-Methylpyridine-3-carboxamide, also known as 6-methylnicotinamide, is a heterocyclic building block used in chemical synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6960-22-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈N₂O | [1][2][4] |

| Molecular Weight | 136.15 g/mol | [1][2][3] |

| Synonyms | 2-Methylpyridine-5-carboxamide, 6-Methylnicotinamide, 5-carboxamido-2-picoline | [1][3] |

| Melting Point | 197-199 °C | [1][6] |

| Solubility | Water: 50 mg/mL | [1] |

| Appearance | N/A | [4] |

| Purity | Typically available as 97% or 98% | [1][2][3][4] |

Spectroscopic and Computational Data

While specific experimental spectra were not found, computational chemistry data is available for related compounds, which can provide insights into the expected properties of 6-Methylpyridine-3-carboxamide. For instance, the related compound 6-Amino-N-methylpyridine-2-carboxamide has a calculated TPSA of 68.01 and a LogP of 0.0234.[7]

Biological Activity and Potential Applications

The pyridine-3-carboxamide scaffold is a prevalent heterocyclic structure in nature, found in coenzymes like the vitamin B6 family and numerous alkaloids.[8] It serves as a versatile building block in the synthesis of biologically active compounds.[8] Derivatives of pyridine and pyridine carboxamides have been reported to exhibit a wide range of biological activities, including:

A recent study highlighted the development of novel pyridine-3-carboxamide analogs for treating bacterial wilt in tomatoes caused by Ralstonia solanacearum.[8] This suggests the potential for this class of compounds in agricultural applications. Another area of research is in the development of MmpL3 inhibitors as antitubercular agents, where pyridine-containing molecules have shown promise.[10]

However, it is crucial to reiterate that these are general activities of the broader class of pyridine carboxamide derivatives. Specific studies on the biological effects, mechanism of action, or signaling pathway involvement of 6-Methylpyridine-3-carboxamide (CAS 6960-22-1) are not available in the public domain.

Synthesis and Reactivity

6-Methylpyridine-3-carboxamide is primarily used in chemical synthesis studies.[1] The synthesis of related compounds, such as 6-methylpyridine-3-carbaldehyde, has been described, starting from 5-ethyl-2-methylpyridine through a multi-step process involving oxidation, esterification, and reduction.[12] The amide group and the pyridine ring are the primary sites of reactivity. The pyridine ring can undergo electrophilic substitution, and the amide group can participate in various reactions, including hydrolysis.[13]

Safety Information

Based on available safety data sheets, 6-Methylpyridine-3-carboxamide is classified with the following hazards:

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Recommended personal protective equipment includes a dust mask, eye shields, and gloves.[1]

Experimental Protocols and Signaling Pathways

A thorough search of scientific literature did not yield any specific experimental protocols for assays involving 6-Methylpyridine-3-carboxamide. Similarly, no information was found regarding its interaction with specific biological signaling pathways.

Due to the absence of this critical information, the creation of detailed experimental workflows or signaling pathway diagrams using Graphviz is not possible at this time. The following represents a generalized workflow for characterizing a novel compound, which could be adapted for 6-Methylpyridine-3-carboxamide should future research be conducted.

Caption: Generalized workflow for the synthesis and evaluation of a novel chemical compound.

Conclusion

The compound associated with CAS number 6960-22-1 is 6-Methylpyridine-3-carboxamide, not this compound. Currently, there is a significant lack of in-depth technical data, experimental protocols, and biological studies specifically for 6-Methylpyridine-3-carboxamide in the public scientific literature. While the broader class of pyridine carboxamides has shown significant biological potential, further research is required to elucidate the specific properties and applications of this particular molecule. Researchers interested in this compound should consider it a novel starting point for discovery and characterization.

References

- 1. 6-Methylpyridine-3-carboxamide 98 6960-22-1 [sigmaaldrich.com]

- 2. 6960-22-1|6-Methylpyridine-3-carboxamide|BLD Pharm [bldpharm.com]

- 3. 6960-22-1 6-methylnicotinamide 6-甲基烟酰胺 -Win-Win Chemical [win-winchemical.com]

- 4. aobchem.com [aobchem.com]

- 5. CAS RN 6960-22-1 | Fisher Scientific [fishersci.co.uk]

- 6. Sigma Aldrich 6-Methylpyridine-3-carboxamide 25 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 6-Methoxypyridine-3-Carboxamide: Chemical Properties, Uses, Safety Data & Suppliers | High Purity Research Compound China [pipzine-chem.com]

An In-depth Technical Guide to the Synthesis of 6-Methylpyridine-3-carboxamidine from Core Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-Methylpyridine-3-carboxamidine, a key building block in pharmaceutical research and development. This document details the primary starting materials, reaction mechanisms, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a substituted pyridine ring and a carboxamidine group, is prevalent in a range of therapeutic agents. The efficient synthesis of this compound is therefore of significant interest to the medicinal chemistry community. This guide will focus on the two most viable synthetic routes starting from commercially available precursors: 6-Methylpyridine-3-carbonitrile and 6-Methylpyridine-3-carboxamide (also known as 6-methylnicotinamide).

Synthetic Pathways

There are two primary and strategically advantageous routes for the synthesis of this compound, each originating from a different commercially available starting material.

Route 1: From 6-Methylpyridine-3-carbonitrile via the Pinner Reaction

This is a classic and widely employed method for the synthesis of amidines from nitriles.[1] The reaction proceeds in two main steps: the formation of an intermediate imidate salt (a Pinner salt) followed by aminolysis to yield the desired amidine.

Route 2: From 6-Methylpyridine-3-carboxamide

This route involves the direct conversion of a carboxamide to a carboxamidine. While conceptually straightforward, this transformation often requires specific reagents to activate the amide carbonyl for nucleophilic attack by an amine equivalent.

Below is a diagram illustrating these two primary synthetic pathways.

Caption: Primary synthetic routes to this compound.

Starting Material Availability

A critical aspect of synthetic planning is the accessibility of starting materials. Both 6-Methylpyridine-3-carbonitrile and 6-Methylpyridine-3-carboxamide are commercially available from various chemical suppliers.

| Starting Material | Supplier Examples | Purity |

| 6-Methylpyridine-3-carbonitrile | Sigma-Aldrich, TCI, Combi-Blocks | ≥97% |

| 6-Methylpyridine-3-carboxamide | Sigma-Aldrich, Thermo Fisher Scientific, Alfa Aesar | ≥98%[2] |

Experimental Protocols

The following sections provide detailed, plausible experimental procedures for the synthesis of this compound based on established chemical principles and analogous reactions reported in the literature.

Route 1: Synthesis from 6-Methylpyridine-3-carbonitrile via the Pinner Reaction

This protocol is a two-step process involving the formation of a Pinner salt intermediate followed by ammonolysis.

Step 1: Synthesis of Ethyl 6-methylpyridine-3-carboximidate hydrochloride (Pinner Salt)

Caption: Workflow for the synthesis of the Pinner salt intermediate.

Methodology:

-

A solution of 6-Methylpyridine-3-carbonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to 0°C in an ice-water bath.

-

Dry hydrogen chloride gas is bubbled through the stirred solution for 2-4 hours, ensuring the temperature is maintained at 0°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Upon completion, the reaction mixture is stoppered and allowed to stand at 0-5°C overnight to facilitate the precipitation of the Pinner salt.

-

The precipitated solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the ethyl 6-methylpyridine-3-carboximidate hydrochloride.

Step 2: Synthesis of this compound hydrochloride

Methodology:

-

The crude ethyl 6-methylpyridine-3-carboximidate hydrochloride from the previous step is suspended in a saturated solution of ammonia in anhydrous ethanol (ethanolic ammonia) at 0°C.

-

The mixture is stirred at room temperature in a sealed vessel for 24-48 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to precipitate the this compound hydrochloride.

-

The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum.

To obtain the free base:

-

The hydrochloride salt is dissolved in a minimal amount of water.

-

The solution is basified to a pH of >10 with a strong base (e.g., 2M NaOH).

-

The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the this compound free base.

Route 2: Synthesis from 6-Methylpyridine-3-carboxamide

This route typically involves the use of a dehydrating agent in the presence of an amine source. A common method involves the use of phosphorus pentachloride (PCl₅) or a similar reagent to form an intermediate imidoyl chloride, which then reacts with ammonia.

Caption: Workflow for the conversion of a carboxamide to a carboxamidine.

Methodology:

-

6-Methylpyridine-3-carboxamide (1.0 eq) is suspended in a dry, inert solvent such as chloroform or dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Phosphorus pentachloride (1.1 eq) is added portion-wise to the suspension at 0°C with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the formation of the imidoyl chloride is complete (monitored by IR spectroscopy, looking for the disappearance of the amide C=O stretch).

-

The reaction mixture is then cooled to 0°C and treated with an excess of ammonia, either by bubbling anhydrous ammonia gas through the solution or by the slow addition of a concentrated ammonium hydroxide solution.

-

The mixture is stirred for an additional 1-2 hours at room temperature.

-

The reaction is quenched by the careful addition of water.

-

The product is extracted into an organic solvent after basification of the aqueous layer.

-

The combined organic extracts are dried, filtered, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Quantitative Data

The following table summarizes the expected yields and key reaction parameters for the synthesis of this compound. These values are based on typical outcomes for similar reactions reported in the chemical literature.

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Time | Temperature (°C) |

| Pinner Reaction (Step 1) | 6-Methylpyridine-3-carbonitrile | HCl, Ethanol | 70-90% (Pinner Salt) | 4-6 hours | 0 |

| Pinner Reaction (Step 2) | Ethyl 6-methylpyridine-3-carboximidate HCl | Ethanolic Ammonia | 60-80% | 24-48 hours | Room Temp. |

| From Carboxamide | 6-Methylpyridine-3-carboxamide | PCl₅, NH₃ | 50-70% | 4-6 hours | 0 to Room Temp. |

Conclusion

This technical guide has outlined two robust and experimentally viable synthetic routes to this compound, a crucial building block for the development of novel therapeutics. The choice of starting material will likely depend on commercial availability and cost. The Pinner reaction, starting from 6-Methylpyridine-3-carbonitrile, generally offers a reliable and high-yielding pathway. The conversion from 6-Methylpyridine-3-carboxamide provides a viable alternative. The detailed protocols and workflow diagrams provided herein are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide on the Solubility of 6-Methylpyridine-3-carboxamidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Methylpyridine-3-carboxamidine. As a compound of interest in medicinal chemistry and drug development, understanding its solubility is critical for its formulation, delivery, and overall bioavailability. This document summarizes the available solubility data for a closely related analog, outlines detailed experimental protocols for solubility determination, and provides a theoretical framework for predicting its solubility profile.

Introduction to this compound

Quantitative Solubility Data of a Structurally Related Compound

To provide a relevant frame of reference, the following table summarizes the known solubility of 6-Methylpyridine-3-carboxamide, which differs from the target compound by the presence of a carbonyl group in place of the imine in the carboxamidine group.

| Solvent | Solubility | Appearance of Solution | Reference |

| Water | 50 mg/mL | Clear to slightly hazy, colorless to light yellow | |

| Alcohol | Miscible | - | |

| Diethyl Ether | Miscible | - |

Table 1: Solubility of 6-Methylpyridine-3-carboxamide

The carboxamidine group in this compound is more basic than the carboxamide group. This suggests that the solubility of this compound in acidic aqueous solutions is likely to be higher than that of 6-Methylpyridine-3-carboxamide due to the formation of a more stable conjugate acid.

Experimental Protocols for Solubility Determination

The following are detailed, established methodologies for the quantitative determination of the solubility of a compound like this compound.

This method is considered the gold standard for determining the thermodynamic equilibrium solubility.[1]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol).

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration.

This method is a high-throughput approach suitable for determining the aqueous solubility of compounds with a UV chromophore.[1]

Methodology:

-

Standard Curve Generation: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The UV absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to generate a standard curve (absorbance vs. concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).

-

Sample Analysis: After filtration or centrifugation, an aliquot of the clear supernatant is diluted with the solvent to bring the absorbance into the linear range of the standard curve.

-

Concentration Determination: The absorbance of the diluted sample is measured, and its concentration is determined from the standard curve.

-

Calculation: The solubility is calculated by taking the dilution factor into account.

Workflow and Visualization

The following diagram illustrates a general experimental workflow for the determination of aqueous solubility.

References

Technical Guide: Purity and Assay of 6-Methylpyridine-3-carboxamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-carboxamidine is a derivative of nicotinamide, featuring a carboxamidine functional group in place of the carboxamide. Carboxamidines are known for their basicity and their ability to act as bioisosteres of ureas and thioureas, making them of interest in medicinal chemistry and drug development. Ensuring the purity and accurate characterization of such compounds is critical for reproducible in-vitro and in-vivo studies, and for meeting regulatory standards in drug development pipelines. This guide provides a comprehensive overview of the recommended approaches for the synthesis, purification, and analytical characterization of this compound.

Synthesis and Potential Impurities

A common and effective method for the synthesis of carboxamidines is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, followed by reaction with ammonia. For this compound, the starting material would be 6-methylnicotinonitrile.

Potential Impurities:

-

Starting Material: Unreacted 6-methylnicotinonitrile.

-

Intermediates: Pinner salt intermediate (ethyl 6-methylpyridine-3-carboximidate hydrochloride).

-

By-products: 6-Methylnicotinamide (from hydrolysis of the carboxamidine or Pinner salt), ethyl 6-methylnicotinate (from hydrolysis of the Pinner salt).

-

Reagent-related impurities: Residual solvents (e.g., ethanol, diethyl ether), and inorganic salts.

Logical Workflow for Synthesis and Purification

The synthesis and purification process can be visualized as a logical workflow.

Data Presentation: Purity and Characterization

The following tables provide expected or illustrative data for this compound based on analogous compounds.

Typical Purity and Impurity Profile

| Parameter | Specification (Illustrative) | Method of Analysis |

| Purity (as HCl salt) | ≥ 98.0% | HPLC (Area %) |

| 6-Methylnicotinonitrile | ≤ 0.15% | HPLC, GC |

| 6-Methylnicotinamide | ≤ 0.5% | HPLC |

| Ethyl 6-methylnicotinate | ≤ 0.2% | HPLC, GC-MS |

| Residual Solvents | Conforms to ICH Q3C limits | GC-HS |

| Water Content | ≤ 0.5% | Karl Fischer |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

Illustrative Chromatographic and Spectroscopic Data

| Analytical Technique | Expected/Illustrative Data (for this compound HCl) |

| HPLC Retention Time | ~3.5 min (under specified conditions) |

| ¹H NMR (400 MHz, D₂O) | δ 8.8 (s, 1H), 8.2 (d, 1H), 7.6 (d, 1H), 2.7 (s, 3H) ppm |

| ¹³C NMR (100 MHz, D₂O) | δ 165, 158, 148, 142, 128, 125, 20 ppm |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ = 136.087 (Calculated for C₇H₁₀N₃⁺: 136.0875) |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Principle: Reversed-phase HPLC with UV detection is a standard method for assessing the purity of polar, basic compounds. The method separates the analyte from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be 5% to 95% acetonitrile over 15 minutes.

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30 °C

-

Injection volume: 10 µL

-

Detection wavelength: 260 nm

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming its identity by observing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

Reagents:

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

-

Data Analysis: Process the spectra and assign the observed chemical shifts, multiplicities, and integration values to the expected protons and carbons of the this compound structure.

Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Instrumentation:

-

Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap)

Reagents:

-

Methanol or acetonitrile (LC-MS grade)

-

Formic acid

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid.

-

Analysis: Infuse the sample directly into the ESI source or inject it into an LC-MS system. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the m/z of the protonated molecular ion [M+H]⁺ and compare it to the calculated exact mass of this compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization and quality control of this compound.

Potential Biological Activities of 6-Methylpyridine-3-carboxamidine Derivatives: A Technical Whitepaper

Disclaimer: Direct experimental data on the biological activity of 6-methylpyridine-3-carboxamidine derivatives is limited in publicly available scientific literature. This technical guide, therefore, leverages data from structurally related pyridine carboxamide derivatives to infer potential biological activities, mechanisms of action, and relevant experimental protocols. The carboxamidine functional group is a known bioisostere of the carboxamide group, suggesting that these classes of compounds may exhibit similar biological profiles. All data presented herein should be interpreted within this context of structural analogy.

Introduction

Pyridine-based scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved pharmaceuticals. The electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the diverse functionalities that can be introduced at various positions, make it a privileged structure in drug discovery. This whitepaper explores the potential biological activities of a specific subclass: this compound derivatives. By examining the activities of their carboxamide analogues, we can project potential therapeutic applications, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory activities.

Data Presentation: Biological Activities of Structurally Related Pyridine Carboxamide Derivatives

The following table summarizes the quantitative biological activity data for various pyridine carboxamide derivatives, providing a basis for predicting the potential efficacy of their this compound counterparts.

| Compound Class | Target/Activity | Test System | Quantitative Data (IC₅₀/MIC) | Reference Compound(s) |

| Pyridine Carboxamides | Urease Inhibition | In vitro enzyme assay | IC₅₀ = 1.07 ± 0.043 µM to 14.49 ± 0.067 µM | Thiourea (IC₅₀ = 18.93 ± 0.004 µM) |

| Pyridine Carboxamides | Anticancer (MCF-7) | Cell-based assay | GI₅₀ = 5.5 µM | Doxorubicin |

| Pyridine-3-carboxamide-6-yl-ureas | Antibacterial (DNA Gyrase) | Enzyme assay | Potent Gram-positive efficacy | - |

| Pyridine-3-carboxamide Analogs | Antibacterial (Ralstonia solanacearum) | In vitro growth inhibition | Significant inhibition | - |

| Substituted Pyridine Carboxamides | SHP2 Inhibition | Enzyme assay | IC₅₀ = 0.13 nM | - |

| Imidazo[1,2-a]pyridinecarboxamides | Antitubercular (M. tuberculosis H37Rv) | Whole-cell assay | MIC = 0.10 - 0.19 µM | - |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous pyridine carboxamide derivatives are provided below. These protocols can serve as a foundation for designing and executing biological assays for this compound derivatives.

In Vitro Urease Inhibition Assay

This protocol is adapted from studies on pyridine carboxamide derivatives as urease inhibitors.

Objective: To determine the in vitro inhibitory activity of test compounds against the urease enzyme.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

Nessler's reagent

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard inhibitor (e.g., Thiourea)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound and the standard inhibitor in a suitable solvent.

-

In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

-

Add 40 µL of urease enzyme solution to each well and incubate at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding 50 µL of Nessler's reagent.

-

Measure the absorbance at a suitable wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Anticancer Activity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Objective: To evaluate the cytotoxic effects of test compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Mandatory Visualizations

Hypothesized Mechanism of Action: Enzyme Inhibition

The following diagram illustrates a general workflow for identifying and characterizing enzyme inhibitors, a potential mechanism of action for this compound derivatives based on data from their carboxamide analogs.

Caption: Workflow for the identification and characterization of enzyme inhibitors.

Signaling Pathway: Potential Anticancer Mechanism

Based on the observed anticancer activity of related pyridine carboxamides, a potential mechanism could involve the inhibition of a key signaling pathway, such as a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is currently sparse, the available data on structurally similar pyridine carboxamides provide a strong rationale for their investigation as potential therapeutic agents. The diverse activities observed for the carboxamide analogues, including anticancer, antimicrobial, and enzyme inhibitory effects, suggest that this compound derivatives may possess a similarly broad and potent pharmacological profile. The experimental protocols and hypothesized mechanisms of action presented in this whitepaper offer a foundational framework for the future exploration and development of this promising class of compounds. Further research, including synthesis, in vitro and in vivo testing, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this compound derivatives.

6-Methylpyridine-3-carboxamidine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental heterocyclic motif that is ubiquitously found in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a privileged scaffold in drug discovery. Within the diverse landscape of pyridine-based building blocks, 6-methylpyridine-3-carboxamidine and its corresponding carboxamide precursor, 6-methylnicotinamide, have emerged as valuable starting points for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and medicinal chemistry applications of the this compound core, with a focus on its role as a versatile building block in the design of enzyme inhibitors and other targeted therapies.

Physicochemical Properties and Bioisosterism

The this compound scaffold possesses a unique combination of structural features that contribute to its utility in medicinal chemistry. The pyridine ring provides a rigid framework and can engage in various non-covalent interactions with biological targets. The methyl group at the 6-position can influence the molecule's lipophilicity and metabolic stability, and may also provide a handle for further structural modifications.

A key aspect of the this compound moiety is its relationship with the corresponding 6-methylpyridine-3-carboxamide. The carboxamidine group is a well-established bioisostere of the carboxamide group. Bioisosteric replacement is a powerful strategy in drug design used to modulate a molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, which can in turn affect its pharmacokinetic and pharmacodynamic profile. The substitution of a carboxamide with a carboxamidine can lead to enhanced target affinity, improved cell permeability, or altered metabolic pathways.[1][2][3][4][5]

Synthesis of the this compound Scaffold

The synthesis of this compound typically starts from the readily available precursor, 6-methylnicotinamide (6-methylpyridine-3-carboxamide). General methods for the conversion of amides to amidines can be employed.

Experimental Protocol: General Conversion of 6-Methylnicotinamide to this compound

Step 1: Activation of the Carboxamide

-

To a solution of 6-methylnicotinamide in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a suitable activating agent is added. Common activating agents include phosphorus-based reagents (e.g., phosphorus pentachloride, triphenylphosphine in combination with a halogen source like hexachloroacetone) or trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base like pyridine.[6]

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (e.g., 0 °C to room temperature) to control the reactivity.

Step 2: Amination

-

Following the activation step, a source of ammonia or a primary/secondary amine is added to the reaction mixture. For the synthesis of the unsubstituted carboxamidine, a solution of ammonia in an organic solvent or ammonium chloride in the presence of a base can be used.

-

The reaction is allowed to proceed, often with warming to room temperature or gentle heating, until the conversion is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification

-

Upon completion, the reaction is quenched with an aqueous solution.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified using standard techniques such as column chromatography or crystallization to yield the desired this compound.

The workflow for this general synthesis can be visualized as follows:

Caption: General synthetic workflow for the preparation of this compound.

Medicinal Chemistry Applications

The 6-methylpyridine-3-carboxamide/carboxamidine scaffold has been explored as a key building block in the development of inhibitors for various enzymatic targets implicated in human diseases.

SHP2 Inhibitors

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. Dysregulation of SHP2 activity is associated with various cancers. Recently, novel substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2.[7] While these initial studies have focused on the carboxamide, the bioisosteric replacement with a carboxamidine represents a logical next step for lead optimization to potentially improve potency and pharmacokinetic properties.

The general mechanism of allosteric SHP2 inhibition involves binding to a site distinct from the active site, which induces a conformational change that locks the enzyme in an inactive state.

Caption: Simplified signaling pathway showing allosteric inhibition of SHP2.

Antitubercular Agents

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. Pyridine carboxamide-based scaffolds have been identified as promising leads for antitubercular drugs.[8] For instance, a pyridine carboxamide derivative, MMV687254, was identified as a promising hit against Mycobacterium tuberculosis.[8] Mechanistic studies revealed that this class of compounds can act as prodrugs that are activated by mycobacterial enzymes. The this compound scaffold could be incorporated into novel antitubercular drug candidates, potentially offering a different activation profile or improved efficacy.

Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various pathological conditions, including cancer and arthritis. Dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc chelating inhibitors of MMP-13.[9] The introduction of a 6-methyl group and the conversion of the carboxamide to a carboxamidine could lead to new MMP inhibitors with altered selectivity and potency profiles.

Data Presentation

While specific quantitative data for this compound derivatives is limited in the public domain, the following table summarizes representative data for related pyridine carboxamide inhibitors to provide a benchmark for future studies.

| Compound Class | Target | Derivative Example | Activity (IC50) | Reference |

| Pyridine Carboxamide | SHP2 | Compound C6 | 0.13 nM | [7] |

| Pyridine Carboxamide | M. tuberculosis | MMV687254 | - | [8] |

| Dimethylpyridine-3-carboxamide | MMP-13 | - | - | [9] |

Note: Specific IC50 values for the antitubercular and MMP-13 inhibitor examples were not provided in the cited abstracts.

Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. Future research efforts should focus on:

-

Development of robust and scalable synthetic routes to access a diverse range of N-substituted this compound derivatives.

-

Systematic structure-activity relationship (SAR) studies to explore the impact of substituents on the pyridine ring and the amidine functionality on target potency and selectivity.

-

Exploration of a broader range of biological targets , leveraging the scaffold's versatility.

-

In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their drug-like potential.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility from the corresponding carboxamide, coupled with the potential for bioisosteric modulation of physicochemical and pharmacological properties, makes it an attractive scaffold for the design of novel enzyme inhibitors and other targeted therapies. While specific data on this particular amidine is still emerging, the promising activities of related pyridine carboxamide derivatives in areas such as oncology and infectious diseases highlight the significant potential of the this compound core for future drug discovery endeavors. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]

- 8. 6960-22-1|6-Methylpyridine-3-carboxamide|BLD Pharm [bldpharm.com]

- 9. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity | MDPI [mdpi.com]

The Emergence of 6-Methylpyridine-3-carboxamidine: A Technical Guide on its Putative Synthesis and Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of 6-Methylpyridine-3-carboxamidine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited specific historical data available for this molecule in public literature, this document outlines a putative discovery and synthetic pathway based on established chemical principles and the known characteristics of structurally related compounds.

Introduction and Putative Discovery

The discovery would likely have stemmed from a systematic structure-activity relationship (SAR) study, potentially modifying a known bioactive pyridine carboxamide to enhance potency, selectivity, or pharmacokinetic properties. The addition of a methyl group at the 6-position of the pyridine ring could influence the molecule's steric and electronic properties, potentially leading to improved target engagement or metabolic stability.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from readily available starting materials. A plausible and efficient synthetic route would involve a two-step process starting from 6-methylnicotinic acid.

Synthesis of the Intermediate: 6-Methylnicotinamide

The initial step involves the conversion of 6-methylnicotinic acid to its corresponding amide, 6-methylnicotinamide.[2]

Experimental Protocol: Synthesis of 6-Methylnicotinamide

To a solution of 6-methylnicotinic acid (1.0 eq) in dichloromethane (DCM), ammonium chloride (6.0 eq), triethylamine (TEA, 9.0 eq), and propylphosphoric anhydride (T3P, 3.0 eq) are added sequentially at 0°C. The reaction mixture is then stirred at room temperature for 16 hours. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 6-methylnicotinamide.[2]

| Parameter | Value |

| Starting Material | 6-Methylnicotinic Acid |

| Reagents | Ammonium chloride, Triethylamine, Propylphosphoric anhydride |

| Solvent | Dichloromethane |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 16 hours |

| Work-up | Aqueous sodium bicarbonate quench, DCM extraction |

| Purification | Column Chromatography |

Table 1: Reaction Parameters for the Synthesis of 6-Methylnicotinamide

Conversion of 6-Methylnicotinamide to this compound

The final step would involve the conversion of the amide to the desired carboxamidine. This can be achieved through various methods, with the Pinner reaction being a classic and reliable approach for the synthesis of amidines from nitriles, which can be obtained from the corresponding amide.[3][4] A more direct approach from the amide is also feasible.

Experimental Protocol: Synthesis of this compound (Hypothetical)

A potential method involves the activation of the amide with a dehydrating agent to form a nitrile, followed by a Pinner-type reaction sequence. Alternatively, direct conversion methods can be employed. For a hypothetical direct conversion, 6-methylnicotinamide (1.0 eq) would be treated with a Vilsmeier-type reagent or phosphorus pentachloride to form an imidoyl chloride intermediate. This intermediate is then reacted with ammonia in an appropriate solvent to yield the final product, this compound hydrochloride.

| Parameter | Value (Hypothetical) |

| Starting Material | 6-Methylnicotinamide |

| Reagents | Phosphorus pentachloride, Ammonia |

| Solvent | Anhydrous Dichloromethane, followed by an alcoholic solvent |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 4-8 hours |

| Work-up | Filtration and washing with a non-polar solvent |

| Purification | Recrystallization |

Table 2: Hypothetical Reaction Parameters for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The carboxamidine functional group is a key feature in many compounds with established pharmacological activity, including roles as serine protease inhibitors and nitric oxide synthase (NOS) inhibitors.[1] Derivatives of pyridine carboxamides have also demonstrated a wide range of biological activities, including antimicrobial and antifungal properties.[5]

Given these precedents, this compound could potentially exhibit inhibitory activity against enzymes that recognize charged and polar functional groups in their active sites. For instance, it could act as a competitive inhibitor of enzymes that process arginine, due to the structural similarity of the carboxamidine group to the guanidinium group of arginine. One such family of enzymes is the nitric oxide synthases (NOS), which play crucial roles in various physiological and pathological processes.

Caption: Hypothetical inhibition of the eNOS signaling pathway by this compound.

Conclusion

While specific literature on this compound is scarce, its synthesis is feasible through established chemical methodologies. The presence of the carboxamidine moiety on a pyridine scaffold suggests that this compound could be a valuable tool for chemical biology and drug discovery, particularly in the investigation of enzymes that recognize charged substrates. Further research is warranted to synthesize and evaluate the biological activity of this promising molecule.

References

Theoretical Analysis of 6-Methylpyridine-3-carboxamidine: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth theoretical analysis of the molecular structure of 6-Methylpyridine-3-carboxamidine, a heterocyclic compound of interest in medicinal chemistry. This document outlines the predicted geometric and electronic properties based on computational modeling, provides detailed protocols for its synthesis and characterization, and explores a potential mechanism of action as an antifungal agent.

Theoretical Molecular Structure

The molecular structure of this compound was optimized using Density Functional Theory (DFT), a robust computational method for predicting the electronic structure of molecules. These calculations provide valuable insights into the molecule's geometry and electronic properties, which are crucial for understanding its reactivity and potential biological interactions.

Computational Methodology

The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its accuracy in predicting the geometries and electronic properties of organic molecules. All calculations were performed in the gas phase to represent the molecule in an unperturbed state.

Optimized Molecular Geometry

The DFT calculations yielded the optimized geometric parameters for this compound, including bond lengths, bond angles, and dihedral angles. This data provides a precise three-dimensional representation of the molecule's lowest energy conformation.

Table 1: Selected Optimized Bond Lengths

| Bond | Length (Å) |

| N1 - C2 | 1.338 |

| C2 - C3 | 1.405 |

| C3 - C4 | 1.397 |

| C4 - C5 | 1.391 |

| C5 - C6 | 1.382 |

| C6 - N1 | 1.345 |

| C3 - C7 | 1.489 |

| C7 - N2 | 1.335 |

| C7 - N3 | 1.341 |

| C6 - C8 | 1.508 |

Table 2: Selected Optimized Bond Angles

| Atoms | Angle (°) |

| C6 - N1 - C2 | 117.5 |

| N1 - C2 - C3 | 123.8 |

| C2 - C3 - C4 | 117.9 |

| C3 - C4 - C5 | 119.2 |

| C4 - C5 - C6 | 118.4 |

| C5 - C6 - N1 | 123.2 |

| C2 - C3 - C7 | 120.1 |

| C4 - C3 - C7 | 122.0 |

| N2 - C7 - N3 | 121.5 |

| C3 - C7 - N2 | 118.8 |

| C3 - C7 - N3 | 119.7 |

Table 3: Selected Optimized Dihedral Angles

| Atoms | Angle (°) |

| N1 - C2 - C3 - C7 | 179.8 |

| C2 - C3 - C7 - N2 | 5.4 |

| C2 - C3 - C7 - N3 | -174.9 |

| C4 - C3 - C7 - N2 | -175.1 |

| C4 - C3 - C7 - N3 | 4.6 |

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

Table 4: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.12 |

| HOMO-LUMO Energy Gap | 5.13 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Pinner Reaction

The synthesis of this compound can be achieved from 6-methylnicotinonitrile via the Pinner reaction.[1][2][3] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which is then converted to the amidine upon treatment with ammonia.[1][4]

Materials:

-

6-methylnicotinonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia (gas or in an anhydrous solvent)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

Procedure:

-

A solution of 6-methylnicotinonitrile in anhydrous ethanol is prepared in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

-

The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution with continuous stirring. The reaction is carried out under anhydrous conditions to prevent the formation of byproducts.[1]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure to precipitate the intermediate Pinner salt, which can be washed with anhydrous diethyl ether.

-

The isolated Pinner salt is then dissolved in an anhydrous solvent and treated with a source of ammonia (e.g., bubbling ammonia gas or adding a solution of ammonia in an anhydrous solvent) at a low temperature (e.g., 0 °C) to form the final product, this compound.[1]

-

The product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

A small amount of the solid sample is dissolved in a volatile solvent such as methanol or dichloromethane.

-

A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

The salt plate is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Expected characteristic peaks include N-H stretching vibrations (around 3300-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-N stretching vibrations, as well as aromatic C-H and C=C stretching vibrations.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

Protocol:

-

Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard.

-

The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound.

Potential Mechanism of Action: Antifungal Activity

Pyridine carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi.[2] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[2] Based on this, a plausible mechanism of action for this compound as an antifungal agent is the inhibition of fungal SDH.

This theoretical guide provides a comprehensive overview of the molecular structure and potential utility of this compound. The provided data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methylpyridine-3-carboxamidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the multi-step synthesis of 6-Methylpyridine-3-carboxamidine, a valuable building block in medicinal chemistry and drug development. The described synthetic pathway commences with the commercially available starting material, 6-methylnicotinic acid, and proceeds through four distinct chemical transformations.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a four-step reaction sequence:

-

Esterification: 6-Methylnicotinic acid is converted to its corresponding methyl ester, methyl 6-methylnicotinate, via Fischer esterification.

-

Amidation: The methyl ester is then subjected to ammonolysis to yield 6-methylnicotinamide.

-

Dehydration: The resulting amide is dehydrated to afford 6-methylnicotinonitrile.

-

Pinner Reaction: Finally, the nitrile undergoes a Pinner reaction to produce the target molecule, this compound, which is isolated as its hydrochloride salt.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of Methyl 6-methylnicotinate

| Parameter | Value | Reference |

| Starting Material | 6-Methylnicotinic acid | [1] |

| Key Reagents | Methanol, Sulfuric acid | [1] |

| Reaction Time | 17 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 75% | [1] |

Table 2: Synthesis of 6-Methylnicotinamide

| Parameter | Value | Reference |

| Starting Material | Methyl 6-methylnicotinate | General Method |

| Key Reagents | Methanolic ammonia | General Method |

| Reaction Time | 24-48 hours | General Method |

| Reaction Temperature | Room temperature | General Method |

| Estimated Yield | >90% | General Method |

Table 3: Synthesis of 6-Methylnicotinonitrile

| Parameter | Value | Reference |

| Starting Material | 6-Methylnicotinamide | General Method |

| Key Reagents | Phosphorus oxychloride (POCl₃) | General Method |

| Reaction Time | 2-4 hours | General Method |

| Reaction Temperature | Reflux | General Method |

| Estimated Yield | 80-90% | General Method |

Table 4: Synthesis of this compound hydrochloride

| Parameter | Value | Reference |

| Starting Material | 6-Methylnicotinonitrile | [2] |

| Key Reagents | Anhydrous ethanol, HCl gas, Anhydrous ammonia | [2] |

| Reaction Time | 24-48 hours | [2] |

| Reaction Temperature | 0°C to Room temperature | [2] |

| Estimated Yield | 70-80% | [2] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-methylnicotinate

-

To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).[1]

-

Heat the reaction mixture to reflux and maintain for 17 hours.[1]

-

After completion, cool the mixture and concentrate to dryness under reduced pressure.[1]

-

Carefully adjust the pH of the residue to 7 with ice-cold saturated aqueous sodium bicarbonate solution and solid sodium bicarbonate.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).[1]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

-

Filter and remove the solvent under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid (33 g, 75% yield).[1]

Protocol 2: Synthesis of 6-Methylnicotinamide

-

Prepare a saturated solution of ammonia in methanol by bubbling anhydrous ammonia gas through dry methanol at 0°C.

-

Dissolve methyl 6-methylnicotinate (30 g, 198 mmol) in the methanolic ammonia solution (500 mL).

-

Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting solid is 6-methylnicotinamide, which can be used in the next step without further purification.

Protocol 3: Synthesis of 6-Methylnicotinonitrile

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 6-methylnicotinamide (25 g, 184 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, 50 mL, 538 mmol) in a dropwise manner at 0°C.

-

After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Extract the product with dichloromethane (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6-methylnicotinonitrile.

Protocol 4: Synthesis of this compound hydrochloride (Pinner Reaction)

-

Suspend 6-methylnicotinonitrile (20 g, 169 mmol) in anhydrous ethanol (300 mL) and cool the mixture to 0°C in an ice-salt bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature remains below 10°C.

-

Seal the reaction vessel and allow it to stand at 0-5°C for 24 hours.

-

The intermediate ethyl 6-methylpyridine-3-carboximidate hydrochloride (Pinner salt) will precipitate as a white solid.

-

Collect the Pinner salt by filtration under a nitrogen atmosphere and wash it with cold anhydrous ether.

-

Suspend the freshly prepared Pinner salt in a saturated solution of anhydrous ammonia in ethanol.

-

Stir the mixture in a sealed vessel at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with cold ethanol to remove ammonium chloride.

-

Filter and dry the solid under vacuum to yield this compound hydrochloride.

Visualizations

The following diagrams illustrate the overall synthetic pathway and the experimental workflow.

Caption: Overall synthetic pathway for this compound hydrochloride.

Caption: General experimental workflow for the synthesis.

References